Creatinine-(methyl-13C)

Catalog No.
S3334408
CAS No.
1173022-95-1
M.F
C4H7N3O
M. Wt
114.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Creatinine-(methyl-13C)

CAS Number

1173022-95-1

Product Name

Creatinine-(methyl-13C)

IUPAC Name

2-imino-1-(113C)methylimidazolidin-4-one

Molecular Formula

C4H7N3O

Molecular Weight

114.11 g/mol

InChI

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1+1

InChI Key

DDRJAANPRJIHGJ-OUBTZVSYSA-N

SMILES

CN1CC(=O)N=C1N

Canonical SMILES

CN1CC(=O)NC1=N

Isomeric SMILES

[13CH3]N1CC(=O)NC1=N

Creatinine-(methyl-13C) is a stable isotope-labeled derivative of creatinine, a nitrogenous organic acid that is a product of muscle metabolism. The molecular formula for Creatinine-(methyl-13C) is C4_4H7_7N3_3O, and it contains a carbon isotope (13C^{13}C) which is used in various biochemical applications, particularly in metabolic studies and tracer experiments. This compound is significant in the context of studying metabolic pathways and understanding the dynamics of nitrogen metabolism in biological systems.

  • Oxidation: This process can convert creatinine into various metabolites, including creatol and 5-hydroxy-1-methylhydantoin, as demonstrated in studies utilizing 13C^{13}C-labeling to trace these metabolic pathways .
  • Reduction: Under specific conditions, creatinine can be reduced to form other nitrogenous compounds.
  • Substitution: The presence of the 13C^{13}C label allows for substitution reactions that can be tracked in metabolic studies, providing insights into the compound's behavior in biological systems.

Creatinine-(methyl-13C) serves as a valuable tool in metabolic research. Its primary biological activity involves its role as a marker for kidney function and muscle metabolism. The incorporation of the 13C^{13}C isotope enables researchers to trace its metabolic pathways, allowing for a better understanding of how creatinine is processed in the body. Studies have shown that it can help elucidate the mechanisms by which creatinine is oxidized and its subsequent effects on cellular metabolism .

Creatinine-(methyl-13C) has several important applications:

  • Metabolic Studies: It is widely used in tracer studies to understand metabolic pathways involving nitrogen compounds.
  • Clinical Research: Used to assess kidney function by measuring creatinine levels, providing insights into renal health.
  • Pharmacokinetics: Helps in understanding drug metabolism and disposition by tracking labeled metabolites in biological systems.

Research involving Creatinine-(methyl-13C) has focused on its interactions within biological systems, particularly how it interacts with enzymes involved in nitrogen metabolism. Studies using nuclear magnetic resonance spectroscopy have provided insights into how this compound behaves under various physiological conditions, revealing its potential effects on metabolic processes .

Creatinine-(methyl-13C) can be compared with several similar compounds, highlighting its unique properties:

Compound NameMolecular FormulaKey Features
CreatinineC4_4H7_7N3_3ONatural product; non-labeled version
UreaCH4_4N2_2OPrecursor to creatinine; involved in nitrogen excretion
DimethylarginineC5_5H12_12N4_4ORelated to nitric oxide synthesis; affects vascular function
GuanidinoacetateC3_3H8_8N4_4OPrecursor to creatine; involved in energy metabolism

Creatinine-(methyl-13C) stands out due to its stable isotope labeling, which allows for detailed tracking of metabolic processes that are not possible with the non-labeled versions or other similar compounds. This unique feature makes it an essential tool for researchers studying metabolic pathways involving nitrogenous compounds.

Creatinine-(methyl-13C) represents a sophisticated isotopically labeled compound that has emerged as a powerful analytical tool in metabolic research [1]. This carbon-13 labeled variant of creatinine, with its methyl group specifically enriched with carbon-13, enables researchers to trace metabolic pathways with unprecedented precision [2]. The compound's molecular formula is 13CC3H7N3O with a molecular weight of 114.11 g/mol, featuring 99 atom percent carbon-13 isotopic purity [4].

In Vivo Tracing of Nitrogen Metabolism Pathways

The application of creatinine-(methyl-13C) in nitrogen metabolism pathway tracing has revolutionized our understanding of in vivo metabolic processes [9]. Carbon-13 and nitrogen-15 metabolic flux analysis platforms have demonstrated the capability to simultaneously quantify intracellular carbon and nitrogen metabolic fluxes in living systems [9]. This dual-isotope approach addresses the fundamental interconnection between carbon and nitrogen metabolism, where biosynthesis of amino acids primarily involves addition of nitrogen to carbon backbones [9].

Research utilizing creatinine-(methyl-13C) has revealed that nitrogen metabolism pathways exhibit complex regulatory mechanisms that cannot be resolved through conventional carbon-only tracing methods [12]. The isotope enhanced approaches in metabolomics have shown that stable isotope labeling methods provide numerous capabilities for tracing biochemical pathways and deriving metabolic fluxes accurately in animal and human subjects [10]. These methods enable the unraveling of pathway interconnectivity and provide vital clues to disease mechanisms [10].

Metabolic ParameterMeasurement MethodKey Finding
Nitrogen flux quantificationCarbon-13 nitrogen-15 metabolic flux analysisSimultaneous carbon and nitrogen flux measurement possible [9]
Amino acid biosynthesisIsotope enhanced nuclear magnetic resonanceNitrogen addition to carbon backbone requires reductants and energy [9]
Pathway interconnectivityStable isotope tracingReveals complex metabolic network relationships [10]

The use of creatinine-(methyl-13C) in nitrogen cycle studies has demonstrated that conventional carbon-13 metabolic flux analysis can only provide lower bounds on nitrogen requirements by summing carbon fluxes of reactions that incorporate nitrogen [12]. The integration of nitrogen-15 labeling with carbon-13 creatinine derivatives has enabled more comprehensive flux quantification, revealing that glutamate dehydrogenase net carbon-nitrogen flux values significantly exceed predictions from carbon-only analysis [12].

In Vitro Models for Methyl Group Transfer Mechanisms

Creatinine-(methyl-13C) serves as an exceptional probe for investigating methyl group transfer mechanisms in controlled laboratory environments [15]. The methylation of guanidinoacetate to form creatine represents one of the most significant methylation reactions in mammalian metabolism, consuming more methyl groups than all other methylation reactions combined [18]. This process involves S-adenosyl-L-methionine as the methyl donor, where the methyl group from the positively charged sulfonium ion interacts with the deprotonated glycine-derived nitrogen of guanidinoacetate [15].

Research has established that methyl group transfer mechanisms exhibit sensitivity to methylation demand imposed by physiological substrates [18]. Studies using hepatocyte cultures have demonstrated that homocysteine export increases significantly in the presence of guanidinoacetate, while creatine supplementation shows the opposite effect [18]. The enzymatic activity measurements reveal that guanidinoacetate supplementation increases methionine synthase activity by 35 percent compared to control conditions [18].

EnzymeFunctionActivity Change with Guanidinoacetate
Methionine synthaseHomocysteine methylation to methionine+35% increase [18]
Methylenetetrahydrofolate reductase5,10-methylenetetrahydrofolate reductionVariable response [18]
Guanidinoacetate methyltransferaseCreatine synthesis from guanidinoacetatePrimary methylation pathway [15]

The application of carbon-13 labeled methylating agents in cross-coupling reactions has provided insights into isotopologue synthesis for drug-like scaffolds [17]. These methodologies demonstrate that methyl groups represent attractive motifs for late-stage isotope incorporation, allowing for both carbon and hydrogen labels to be introduced efficiently [17]. The development of robust palladium-catalyzed approaches for methylation of aryl chlorides using potassium methyltrifluoroborate has enabled access to flexibly labeled molecules via optimized late-stage methodology [17].

Muscle Protein Turnover Quantification Using Isotopic Creatinine Probes

The quantification of muscle protein turnover using creatinine-(methyl-13C) represents a significant advancement in skeletal muscle research methodology [21]. Traditional approaches for measuring muscle protein turnover require expensive, sterile, isotopically labeled tracers that limit applicability in clinical populations [21]. The development of combined oral stable isotope assessment protocols using methyl-deuterated creatine alongside creatinine probes has enabled concurrent measurement of muscle mass, muscle protein synthesis, and muscle protein breakdown [21].

Research utilizing deuterated creatine derivatives has demonstrated strong correlations between isotope-derived muscle mass measurements and appendicular fat-free mass estimated by dual-energy X-ray absorptiometry [21]. The correlation coefficient of 0.69 (P = 0.027) indicates substantial agreement between these methodologies [21]. Cumulative myofibrillar muscle protein synthesis rates over three days measured 0.072 percent per hour with 95 percent confidence intervals of 0.064 to 0.081 percent per hour [21].

Measurement ParameterMethodRate/Correlation
Muscle protein synthesisDeuterium oxide incorporation0.072%/h (95% CI: 0.064-0.081%/h) [21]
Muscle protein breakdownMethyl-deuterated-3-methylhistidine0.052 (95% CI: 0.038-0.067) [21]
Muscle mass correlationDeuterated creatine vs dual-energy X-ray absorptiometryr = 0.69 (P = 0.027) [21]

The development of carbon-13 magnetic resonance spectroscopic imaging has enabled simultaneous assessment of creatine and phosphocreatine pools in human skeletal muscle [24]. This methodology allows for direct monitoring of supplied carbon-13 labeled creatine for subject and muscle-specific determination of phosphocreatine to total creatine ratios, and creatine turnover and uptake rates [24]. The average creatine turnover rate assessed in male muscles was 2.1 ± 0.7 percent per day, with linear uptake rates showing variability between muscles [24].

XLogP3

-0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

114.062266691 g/mol

Monoisotopic Mass

114.062266691 g/mol

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Amino-1-(~13~C)methyl-1,5-dihydro-4H-imidazol-4-one

Dates

Modify: 2024-04-15

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